molecular formula C10H13NO B1626677 2-(4-(Dimethylamino)phenyl)acetaldehyde CAS No. 99074-89-2

2-(4-(Dimethylamino)phenyl)acetaldehyde

Cat. No.: B1626677
CAS No.: 99074-89-2
M. Wt: 163.22 g/mol
InChI Key: LZQOZXKOTDOYIG-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)acetaldehyde is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.21600 . It is also known by the common name p-dimethylaminophenyl-acetaldehyde . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetaldehyde group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-(Dimethylamino)phenyl)acetaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of aromatic amines with dimethylaminoacrolein . This method typically yields better results compared to reactions involving benzaldehydes with acetaldehyde . The synthesis can also be achieved through the Heck reaction, Knoevenagel condensation, Wittig reaction, and Suzuki-Miyaura cross-coupling reaction . These reactions often require specific reagents such as aryl bromides with amino substituents, p-aminobenzaldehydes, and p-aminobenzoic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes as mentioned above. The choice of method depends on factors such as yield, cost, and availability of reagents. Industrial processes are optimized to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the aldehyde group to a carboxylic acid.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles replace one or both methyl groups.

Major Products

    Oxidation: The major product is 2-(4-(Dimethylamino)phenyl)acetic acid.

    Reduction: The major product is 2-(4-(Dimethylamino)phenyl)ethanol.

    Substitution: The products vary depending on the nucleophile used in the reaction.

Scientific Research Applications

2-(4-(Dimethylamino)phenyl)acetaldehyde has diverse applications in scientific research .

Chemistry

In chemistry, it is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the synthesis of dyes, pharmaceuticals, and other fine chemicals .

Biology

In biological research, this compound is used to study the effects of dimethylamino groups on biological systems. It can be used in the synthesis of biologically active molecules that interact with specific enzymes or receptors .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities .

Industry

In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It can also be used as a curing agent in the manufacturing of bone cement .

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors . The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-(4-(Dimethylamino)phenyl)acetaldehyde can be compared with other similar compounds such as 2-(4-(Dimethylamino)phenyl)ethanol and 2-(4-(Dimethylamino)phenyl)acetic acid .

    2-(4-(Dimethylamino)phenyl)ethanol: This compound has an alcohol group instead of an aldehyde group.

    2-(4-(Dimethylamino)phenyl)acetic acid: This compound has a carboxylic acid group instead of an aldehyde group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11(2)10-5-3-9(4-6-10)7-8-12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQOZXKOTDOYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568444
Record name [4-(Dimethylamino)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99074-89-2
Record name [4-(Dimethylamino)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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